3-Pyridinemethanol 3-Pyridinemethanol 3-pyridinemethanol is a member of the class of pyridines that is pyridine which is substituted by a hydroxymethyl group at position 3. It has a role as a vasodilator agent and an antilipemic drug. It is a member of pyridines and an aromatic primary alcohol.
3-Pyridinemethanol is a natural product found in Crocus sativus and Nicotiana tabacum with data available.
Alcohol analog of NICOTINIC ACID which is a direct-acting peripheral vasodilator that causes flushing and may decrease blood pressure. It is used in vasospasm and threatened GANGRENE.
Brand Name: Vulcanchem
CAS No.: 100-55-0
VCID: VC0001427
InChI: InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2
SMILES: C1=CC(=CN=C1)CO
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol

3-Pyridinemethanol

CAS No.: 100-55-0

Cat. No.: VC0001427

Molecular Formula: C6H7NO

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinemethanol - 100-55-0

CAS No. 100-55-0
Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
IUPAC Name pyridin-3-ylmethanol
Standard InChI InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2
Standard InChI Key MVQVNTPHUGQQHK-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CO
Canonical SMILES C1=CC(=CN=C1)CO
Boiling Point 266.0 °C
Melting Point -6.5 °C

Chemical and Physical Properties

Structural and Thermodynamic Characteristics

The molecular structure of 3-pyridinemethanol features a pyridine ring with a hydroxymethyl (-CH2_2OH) substituent at the third carbon, conferring both aromatic stability and alcohol reactivity. Key thermodynamic properties include:

PropertyValueSource
Melting Point-7 °C
Boiling Point154 °C at 28 mmHg
Density (25 °C)1.124 g/mL
Refractive Index (nDn_D)1.545
Vapor Pressure (20 °C)0.342 Pa
pKa13.68 (predicted)
Water Solubility1000 mg/L

The compound’s hygroscopic nature necessitates storage under inert atmospheres to prevent degradation . Its solubility in polar solvents, including full miscibility in water, facilitates its use in aqueous reaction systems .

Spectroscopic and Chromatographic Profiles

  • NMR: The 1H^1\text{H}-NMR spectrum displays characteristic pyridine ring protons at δ 8.4–7.3 ppm and hydroxymethyl protons at δ 4.7 ppm.

  • MS: Major fragmentation peaks at m/z 109 (M+^+), 81 (pyridine fragment), and 53 (C3_3H5_5N+^+) align with its structural decomposition .

  • HPLC: Retention time of 6.2 min under C18 column conditions (ACN:H2_2O = 70:30) .

Synthesis and Manufacturing

Catalytic Hydrogenation of 3-Cyanopyridine

The industrial-scale synthesis involves palladium-catalyzed hydrogenation of 3-cyanopyridine under acidic conditions :

3-Cyanopyridine+H2Pd/C, HCl3-Pyridinemethanol\text{3-Cyanopyridine} + \text{H}_2 \xrightarrow{\text{Pd/C, HCl}} \text{3-Pyridinemethanol}

Conditions:

  • Catalyst: 5% Pd/C (0.1–0.5 mol%)

  • Temperature: 10–15 °C

  • Pressure: 3–5 psi H2_2

  • Yield: >95% after purification via n-butyl alcohol extraction .

Ruthenium-Catalyzed Transfer Hydrogenation

Alternative methods employ ruthenium complexes for ester reductions. For example, ethyl nicotinate undergoes hydrogenation using [RuCl2_2(PPh3_3)3_3] in tetrahydrofuran (THF) at 100 °C under 38–76 bar H2_2, achieving 90% yield .

Comparative Synthesis Routes

MethodCatalystSolventTemperatureYield
Pd/C HydrogenationPd/CHCl/H2_2O15 °C95%
Ru-Complex HydrogenationRuCl2_2(PPh3_3)3_3THF100 °C90%
Enzymatic ReductionAlcohol dehydrogenaseBuffer37 °C78%

Enzymatic routes, though less efficient, offer greener alternatives for pharmaceutical applications.

Pharmaceutical Applications

Vasodilatory Mechanisms

As the active ingredient in Roniacol® (Hoffmann-La Roche), 3-pyridinemethanol acts as a direct peripheral vasodilator by stimulating endothelial nitric oxide synthase (eNOS), increasing cyclic GMP levels, and relaxing vascular smooth muscle . Clinical studies demonstrate efficacy in treating vasospastic disorders, with a recommended oral dose of 50–100 mg thrice daily .

Histone Deacetylase (HDAC) Inhibitors

The hydroxymethyl group serves as a key pharmacophore in HDAC inhibitors such as Vorinostat derivatives. By chelating zinc ions at the enzyme active site, these compounds modulate gene expression in cancer cells, showing IC50_{50} values of 0.2–1.5 μM in leukemia models .

Antineoplastic Agents

3-Pyridinemethanol derivatives inhibit checkpoint kinase 1 (Chk1), a target in DNA damage repair pathways. For example, (phenyl)(cyanopyrazinyl)urea analogs exhibit nanomolar potency (IC50_{50} = 12 nM) in pancreatic cancer cell lines .

Agricultural and Material Science Applications

Agrochemical Formulations

Incorporation into neonicotinoid-like pesticides enhances systemic activity against aphids and whiteflies. Field trials show 80–90% pest mortality at 50 ppm concentrations, with low mammalian toxicity (LD50_{50} > 2000 mg/kg) .

Polymer Precursors

The alcohol group undergoes esterification with acryloyl chloride to form crosslinkable monomers for UV-curable coatings. Copolymers with methyl methacrylate achieve glass transition temperatures (TgT_g) of 120–135 °C, suitable for automotive finishes .

Biochemical and Mechanistic Insights

Metabolic Pathways

Hepatic cytochrome P450 2E1 oxidizes 3-pyridinemethanol to nicotinic acid, which enters the kynurenine pathway. Urinary excretion studies in rats identify 3-pyridinecarboxylic acid as the primary metabolite (>60% within 24 h) .

Protein Interactions

Molecular docking reveals binding to albumin (Kd_d = 12 μM) and γ-aminobutyric acid (GABAA_A) receptors (IC50_{50} = 45 μM), suggesting secondary neuropharmacological effects .

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